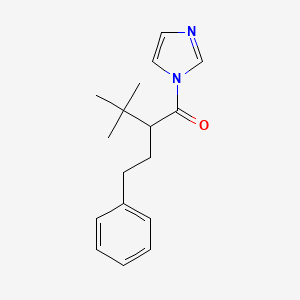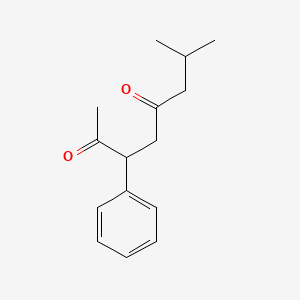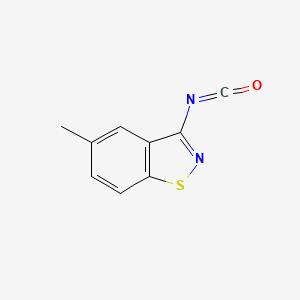
3-Isocyanato-5-methyl-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-5-methyl-1,2-benzothiazole is an organic compound with the molecular formula C9H6N2OS It contains a benzothiazole ring substituted with an isocyanate group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-methyl-1,2-benzothiazole typically involves the reaction of 5-methyl-1,2-benzothiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-5-methyl-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
3-Isocyanato-5-methyl-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isocyanato-5-methyl-1,2-benzothiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The benzothiazole ring may also interact with specific molecular targets, influencing biological pathways and activities.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanato-1,2-benzothiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,2-benzothiazole: Lacks the isocyanate group at the 3-position.
3-Isocyanato-4-methyl-1,2-benzothiazole: Methyl group is at the 4-position instead of the 5-position.
Uniqueness
3-Isocyanato-5-methyl-1,2-benzothiazole is unique due to the specific positioning of the isocyanate and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups within the benzothiazole ring provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Properties
CAS No. |
105734-79-0 |
|---|---|
Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-isocyanato-5-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)9(10-5-12)11-13-8/h2-4H,1H3 |
InChI Key |
MJGPPXRKKBOYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






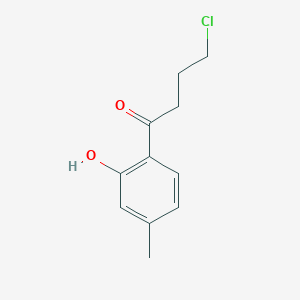
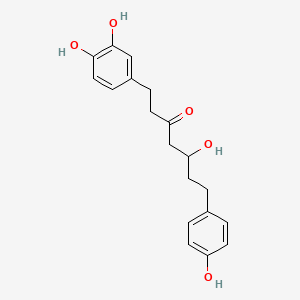
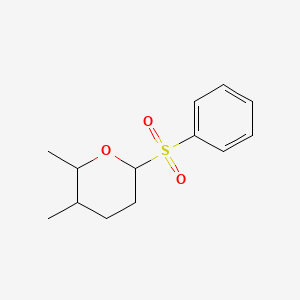
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

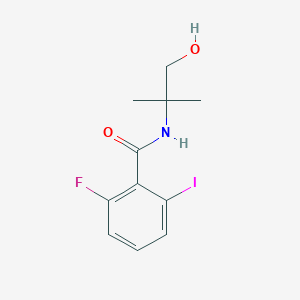
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

